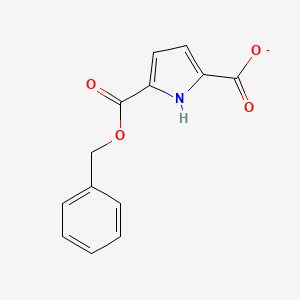

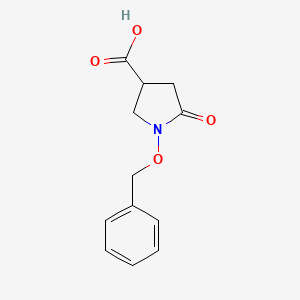

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Overview

Description

1H-Pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5 . It has a role as a metabolite . It is a natural product found in Berberis koreana .

Synthesis Analysis

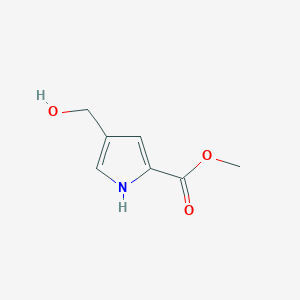

Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .Molecular Structure Analysis

The molecular formula of 1H-Pyrrole-2,5-dicarboxylic acid is C6H5NO4 . The structure of the compound includes a pyrrole ring with carboxylic acid groups at positions 2 and 5 .Physical and Chemical Properties Analysis

The molecular weight of 1H-Pyrrole-2,5-dicarboxylic acid is 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 155.02185764 g/mol . The topological polar surface area is 90.4 Ų .Scientific Research Applications

Hydrogen Bonding in Solid State Structures

- Research Focus : A study on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives revealed their role in forming one-, two-, and three-dimensional networks in solid-state structures. These networks are facilitated by consistent hydrogen-bonded contacts between carboxylic acid groups on adjacent pyrrole subunits. The nature of crystal packing is strongly influenced by phenyl ring substitution (Lin, Geib, & Hamilton, 1998).

NMR Chemical Shift Assignments

- Research Focus : Comprehensive 13C NMR chemical shift assignments were reported for various 1H‐pyrrole‐2‐carboxylic acid esters and amides. This study is crucial for understanding the molecular structure and behavior of these compounds (Sammes, Katritzky, & Law, 1986).

Synthesis of Pyrrole Derivatives

- Research Focus : Studies have focused on synthesizing various derivatives of 1H-pyrrole-2,3-dicarboxylic acid. These synthetic methods are important for creating novel compounds with potential applications in pharmaceuticals and materials science (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Development of Colorimetric Chemosensors

- Research Focus : The development of new colorimetric chemosensors using hybrid hydrazo/azo dye chromophoric systems, including pyrrolinone ester and azo-pyrazole moieties. These compounds show selectivity and sensitivity towards certain metal cations, changing color in response to their presence (Aysha et al., 2021).

Molecular Structure Analysis

- Research Focus : Examination of the molecular structure of substituted pyrroles, which are precursors to meso-free-porphyrins, through single-crystal X-ray diffraction. These studies are vital for understanding the chemical properties and potential applications of these compounds (Silva et al., 2007).

Mechanism of Action

Target of Action

Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Pyrrole derivatives are known to affect various biochemical pathways, depending on their targets .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

Pyrrole derivatives are known to have various effects at the molecular and cellular level, depending on their targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole derivatives .

Properties

IUPAC Name |

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPADLIIGDUTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00827355 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848352-99-8 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)

![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)

![Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate](/img/structure/B1375890.png)